molecular formula C12H10N2O6 B1365539 Dimethyl 2-(4-cyano-2-nitrophenyl)malonate CAS No. 651747-69-2

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Cat. No.: B1365539
CAS No.: 651747-69-2
M. Wt: 278.22 g/mol
InChI Key: VTDCKPNYQDVOLO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate, also known as DCNM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. DCNM is a yellow crystalline powder that has a molecular weight of 295.26 g/mol.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Compounds : Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is used in synthesizing new chemical structures. For instance, it was involved in the synthesis of a monohydrated 3-p-nitrophenylpyrazole derivative, highlighting its utility in creating novel molecular structures with potential applications in various fields of chemistry (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

  • Understanding Chemical Reactions : This compound has been studied for its behavior in proton transfer reactions, which are fundamental processes in chemistry. These studies contribute to a deeper understanding of chemical reaction mechanisms (Schroeder, Leska, Bartl, Różalski, & Brzeziński, 1999).

  • Contribution to Organic Synthesis : this compound plays a role in the synthesis of various intermediates, such as those used in the production of chrysanthemic acid, highlighting its versatility in organic synthesis (Baudoux, Norberg, Provins, Froidbise, Krief, & Evrard, 1998).

Applications in Material Science and Pharmacology

  • Development of Novel Materials : It's also utilized in the development of new materials, such as the synthesis of non-peripherally substituted tetra(dihexylmalonate) alcohol soluble phthalocyanines, which have potential applications in areas like dye production and electronic devices (Korkut, Avcıata, & Şener, 2011).

  • Boron Neutron Capture Therapy : In the medical field, its derivatives have been used in synthesizing boronated metallophthalocyanine for boron neutron capture therapy, a promising cancer treatment method (Kahl & Jing Li, 1996).

Properties

IUPAC Name

dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDCKPNYQDVOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428418
Record name DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651747-69-2
Record name DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-nitrobenzonitrile (300 mg) and dimethyl malonate (286 mg) in DMF was added 60% NaH at 0° C., followed by reaction at room temperature to obtain dimethyl (4-cyano-2-nitrophenyl)malonate (198 mg).
Quantity
300 mg
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286 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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